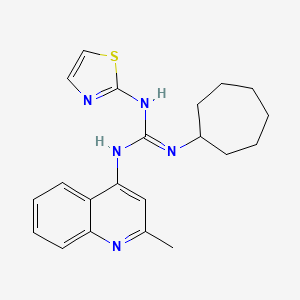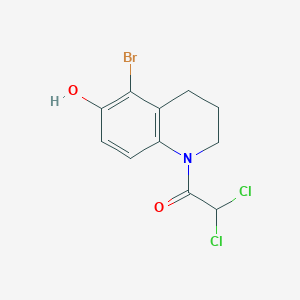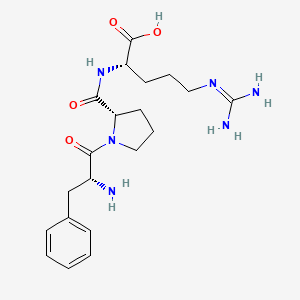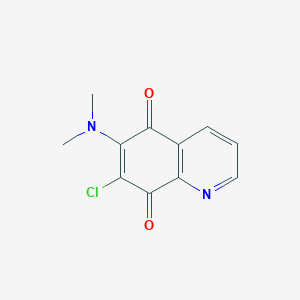![molecular formula C23H19ClN2O2 B15210447 N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide CAS No. 785836-67-1](/img/structure/B15210447.png)
N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-ethylbenzamide is a compound belonging to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties . This compound, in particular, has been studied for its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-ethylbenzamide typically involves multiple steps, including the formation of the benzoxazole ring and subsequent functionalization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its anti-inflammatory, antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the COX-2 enzyme, which plays a crucial role in inflammation. By inhibiting COX-2, the compound can reduce inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide: Known for its anti-inflammatory properties.
Benzoxazole derivatives: Various derivatives exhibit antibacterial, antifungal, and anticancer activities.
Uniqueness
N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-4-ethylbenzamide stands out due to its specific structural features and the combination of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Properties
CAS No. |
785836-67-1 |
|---|---|
Molecular Formula |
C23H19ClN2O2 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide |
InChI |
InChI=1S/C23H19ClN2O2/c1-2-15-3-7-17(8-4-15)23(27)25-19-11-12-21-20(14-19)26-22(28-21)13-16-5-9-18(24)10-6-16/h3-12,14H,2,13H2,1H3,(H,25,27) |
InChI Key |
LMJRFWAEIHUCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethanone, 1-[2,6-dihydroxy-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B15210417.png)


![Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B15210431.png)
![6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine](/img/structure/B15210440.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
![3,5-Bis[4-(prop-2-en-1-yl)phenyl]-1,2-oxazole](/img/structure/B15210474.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15210477.png)
